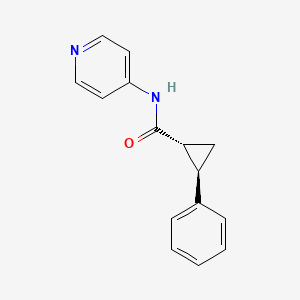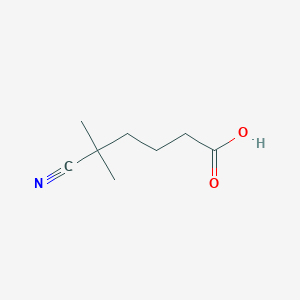![molecular formula C15H12N2O7 B7636745 1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as 'PYR-41' and is a small molecule inhibitor of ubiquitin-activating enzyme E1 (UAE). PYR-41 has shown promising results in inhibiting the activity of UAE, which is involved in the ubiquitin-proteasome system (UPS) pathway, thereby leading to the degradation of proteins. The UPS pathway plays a crucial role in regulating the cellular processes, and its dysregulation has been linked to various diseases, including cancer.
Mécanisme D'action
PYR-41 acts as a small molecule inhibitor of UAE, which is the first enzyme in the UPS pathway. The UPS pathway plays a crucial role in regulating the cellular processes by degrading proteins that are no longer required or are damaged. The inhibition of UAE by PYR-41 leads to the accumulation of ubiquitin-conjugated proteins, which triggers the UPR pathway, leading to cell death.
Biochemical and Physiological Effects:
PYR-41 has been shown to have significant biochemical and physiological effects. In cancer cells, PYR-41 inhibits the growth and induces cell death by triggering the UPR pathway. In addition, PYR-41 has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, PYR-41 has been shown to reduce the accumulation of misfolded proteins and improve neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
PYR-41 has several advantages for lab experiments, including its high potency and specificity for UAE inhibition. However, PYR-41 has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of PYR-41. One potential direction is to investigate the combination of PYR-41 with other anticancer drugs to enhance its efficacy. Another direction is to study the potential applications of PYR-41 in other diseases, such as autoimmune diseases and infectious diseases. In addition, further studies are needed to optimize the synthesis method of PYR-41 and improve its solubility and toxicity profile.
Méthodes De Synthèse
The synthesis of PYR-41 involves the reaction of 5-nitroisophthalic acid with methyl acetoacetate in the presence of sodium ethoxide to form 5-nitro-1,3-bis(acetoxy)methylbenzene-1,3-dicarboxylate. This intermediate is then reacted with 2-acetylpyrrole in the presence of sodium ethoxide to form 1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate. The overall yield of the synthesis process is around 25%.
Applications De Recherche Scientifique
PYR-41 has been extensively studied for its potential applications in cancer treatment. The inhibition of UAE by PYR-41 leads to the accumulation of ubiquitin-conjugated proteins, which triggers the unfolded protein response (UPR) pathway, leading to cell death. PYR-41 has shown promising results in inhibiting the growth of various cancer cell lines, including breast, prostate, and colon cancer. In addition to cancer, PYR-41 has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c1-23-14(19)9-5-10(7-11(6-9)17(21)22)15(20)24-8-13(18)12-3-2-4-16-12/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUJXLSJPGCKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)

![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)